2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide
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Overview
Description
2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated phenoxy group, a propanoyl group, and a hydrazinecarbothioamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 2-(2-chloro-4-fluorophenoxy)propanoyl chloride: This intermediate can be synthesized by reacting 2-chloro-4-fluorophenol with propanoyl chloride in the presence of a base such as pyridine.
Formation of the hydrazinecarbothioamide moiety: The intermediate 2-(2-chloro-4-fluorophenoxy)propanoyl chloride is then reacted with N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-fluorophenoxy)propanoic acid
- 2-(2-chloro-4-fluorophenoxy)pyrazine
- 2-(4-fluorophenoxy)propanoic acid
Uniqueness
2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-(tetrahydrofuran-2-ylmethyl)hydrazinecarbothioamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2-chloro-4-fluorophenoxy)propanoylamino]-3-(oxolan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClFN3O3S/c1-9(23-13-5-4-10(17)7-12(13)16)14(21)19-20-15(24)18-8-11-3-2-6-22-11/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,19,21)(H2,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHHTFLWLARNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NCC1CCCO1)OC2=C(C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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